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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Phenylacetone oxime (CAS No: 13213-36-0), the oxime derivative of phenyl-2-

propanone (P2P), serves as a critical intermediate in various synthetic organic chemistry

pathways.[1] Its significance stems primarily from the versatile reactivity of the oxime functional

group, which allows for transformations into primary amines, amides, and other valuable

compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of

phenylacetone oxime and its principal applications as a chemical intermediate, with a focus

on its reduction to amphetamine and the Beckmann rearrangement. Detailed experimental

protocols, quantitative data, and process visualizations are presented to support research and

development activities.

Physicochemical and Spectroscopic Data
Phenylacetone oxime is a stable organic compound with a neutral pH.[3][4] Its key physical,

chemical, and spectroscopic properties are summarized below.
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Property Value Reference

CAS Number 13213-36-0 [2][5]

Molecular Formula C₉H₁₁NO [5][6]

Molecular Weight 149.19 g/mol [5][6]

IUPAC Name
N-(1-phenylpropan-2-

ylidene)hydroxylamine
[3][6]

Appearance Powder / Crystalline Solid [2][3]

Melting Point 63 - 68 °C [3][5]

Boiling Point 154–156 °C at 30 mmHg [2][7]

IR Absorption (cm⁻¹)
O-H: 3600, C=N: 1665, N-O:

945
[3]

Synthesis of Phenylacetone Oxime
The most prevalent and fundamental method for synthesizing phenylacetone oxime is the

direct condensation of phenyl-2-propanone (P2P) with hydroxylamine or its salts, such as

hydroxylamine hydrochloride.[1][2] This reaction involves the nucleophilic addition of

hydroxylamine to the carbonyl group of P2P, which is followed by dehydration to form the

oxime.[2]
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Figure 1: Synthesis of Phenylacetone Oxime from P2P.

This protocol describes a standard laboratory procedure for the synthesis of phenylacetone
oxime.

Materials:

Phenyl-2-propanone (P2P)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate or other suitable base

Aqueous ethanol

Standard reflux and distillation apparatus

Procedure:

Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a

round-bottom flask.

Add a base, such as sodium acetate, to the mixture. The base acts to neutralize the HCl

released from the hydroxylamine salt.

Heat the reaction mixture to a temperature between 60–80 °C and maintain under reflux for

4–6 hours.[2]

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the mixture and perform a workup. The use of aqueous ethanol helps

in the removal of inorganic byproducts.[2]

Isolate the crude product.

Purify the phenylacetone oxime via vacuum distillation or recrystallization from an

ethanol/water mixture.[2]
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Parameter Value Reference

Reaction Temperature 60–80 °C [2]

Reaction Time 4–6 hours [2]

Typical Yield 88-90% [2][7]

Purity (after recrystallization) > 95% [2]

Distillation Parameters 154–156 °C / 30 mmHg [2][7]

Role as a Chemical Intermediate
Phenylacetone oxime is a versatile intermediate, primarily used in the synthesis of amines

and amides through reduction and rearrangement reactions, respectively.
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Figure 2: Phenylacetone Oxime as a central synthetic intermediate.
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A significant application of phenylacetone oxime is its reduction to the primary amine 1-

phenyl-2-propanamine, commonly known as amphetamine.[1][2] This transformation is of

considerable interest in medicinal chemistry and is a key step in certain synthetic pathways for

producing amphetamine and related structures.[1] Various reducing agents and methods can

be employed for this conversion.

Reduction Methods
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Figure 3: Common reduction pathways from Phenylacetone Oxime to Amphetamine.

A comparative summary of different reduction methods is presented below.
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Reduction
Method

Reagent(s) /
Catalyst

Medium /
Conditions

Yield Reference

Electrochemical

Reduction

Palladium black

cathode

Aqueous

alcoholic acidic

medium

30%

Electrochemical

Reduction

Nickel black

cathode

Aqueous

alcoholic acidic

medium

8-10%

Catalytic

Hydrogenation

H₂ over

Palladium-on-

carbon (Pd/C)

Not specified Not specified [1][2]

Hydride

Reduction

Sodium

borohydride

(NaBH₄)

Not specified Not specified [1][2]

Hydride

Reduction

Lithium

aluminium

hydride (LiAlH₄)

Not specified Not specified [8]

This protocol is based on a reported electrosynthesis of amphetamine from phenylacetone
oxime.

Apparatus:

One-liter beaker (electrolysis cell)

Palladium black or Nickel black deposited cathode

Two lead plate anodes

Ceramic porous cup (anode compartment)

Power supply

Materials:
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Phenylacetone oxime

Catholyte: Alcohol-water mixture (1:1) containing 5% aq. HCl

Anolyte: 10% aqueous sulfuric acid

Sodium hydroxide (for basification)

Ether (for extraction)

Procedure:

Set up the electrolysis cell with the palladium black cathode and the lead anodes placed

inside the ceramic cup.

Add the anolyte (10% H₂SO₄) to the anode compartment.

Dissolve the phenylacetone oxime in the catholyte (alcohol-water with 5% HCl) and add it

to the beaker.

Maintain the cell temperature at approximately 298K (25 °C).

Begin electrolysis.

After the reaction is complete, distill the solution to remove the alcohol.

Extract any unreacted starting material with ether.

Basify the remaining aqueous solution with sodium hydroxide.

Isolate the liberated amphetamine by distillation (boiling point: 473K-476K or 200-203 °C).

When treated with acidic reagents, phenylacetone oxime undergoes a classic Beckmann

rearrangement to form N-phenylacetamide (acetanilide).[1][2] This reaction is a fundamental

tool in organic synthesis for converting ketoximes into amides.[1] The reaction proceeds via the

migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime

nitrogen.[1][2]
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Figure 4: The Beckmann Rearrangement of Phenylacetone Oxime.

This protocol outlines the general conditions for the acid-catalyzed Beckmann rearrangement.

Materials:

Phenylacetone oxime

Acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid)

Appropriate solvent (e.g., acetonitrile)

Procedure:

Dissolve phenylacetone oxime in a suitable solvent in a reaction flask.

Add the acid catalyst to the solution. The reaction is often exothermic.

Heat the mixture under reflux for a specified time, typically ranging from minutes to several

hours, depending on the catalyst and substrate.[4][9]

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and quench by carefully pouring it into ice water.

Extract the product with an organic solvent.
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Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under

reduced pressure to obtain the crude amide.

Purify the N-phenylacetamide by recrystallization or column chromatography.

Conclusion
Phenylacetone oxime is a highly valuable and versatile chemical intermediate. Its

straightforward synthesis from phenyl-2-propanone and the reactivity of its oxime group make it

a key precursor for synthesizing compounds of significant interest in the pharmaceutical and

chemical industries. The primary applications—reduction to amphetamine and the Beckmann

rearrangement to N-phenylacetamide—highlight its central role in accessing important amine

and amide structures. The methodologies outlined in this guide provide a technical foundation

for professionals engaged in synthetic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Phenylacetone Oxime: A Core Chemical Intermediate in
Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081983#phenylacetone-oxime-role-as-a-chemical-
intermediate-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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